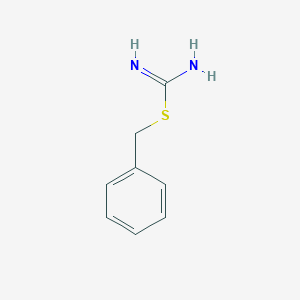

S-Benzylthiourea

Description

Structure

3D Structure

Properties

CAS No. |

621-85-2 |

|---|---|

Molecular Formula |

C8H10N2S |

Molecular Weight |

166.25 g/mol |

IUPAC Name |

benzyl carbamimidothioate |

InChI |

InChI=1S/C8H10N2S/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,9,10) |

InChI Key |

GTRLQRHWPXEBLF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CSC(=N)N |

Canonical SMILES |

C1=CC=C(C=C1)CSC(=N)N |

Other CAS No. |

621-85-2 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Advanced Approaches to S-Benzylthiourea Synthesis

Modern synthetic chemistry offers several advanced methods for the preparation of S-benzylthiourea, often focusing on improving yield, purity, and environmental footprint.

The most fundamental and widely used direct synthesis of S-benzylthiourea involves the S-alkylation of thiourea (B124793) with a benzyl (B1604629) halide. This reaction typically proceeds by treating thiourea with benzyl chloride or benzyl bromide in a suitable solvent, such as ethanol. orgsyn.orgacs.orgeastindiachemicals.com The reaction leads to the formation of the corresponding S-benzylisothiouronium salt. orgsyn.org This method is efficient and provides a straightforward pathway to the target compound.

A typical procedure involves charging a reaction vessel with equimolar amounts of thiourea and benzyl chloride in ethanol. orgsyn.org The mixture is then heated to facilitate the reaction, which converts the neutral starting materials into an ionic product, S-benzylisothiouronium chloride. acs.org

Table 1: Examples of Direct Synthesis of S-Benzylisothiouronium Salts

| Benzyl Halide | Reagent | Solvent | Conditions | Product | Ref |

| Benzyl chloride | Thiourea | Ethanol | Stirring, heating | S-Benzylisothiouronium chloride | orgsyn.org |

| Benzyl chloride | Thiourea | Ethanol | Not specified | S-Benzylisothiouronium chloride | acs.org |

While direct multicomponent reactions (MCRs) for the synthesis of S-benzylthiourea are not extensively documented, one-pot procedures that combine multiple reaction steps offer an advanced alternative. One such strategy involves the synthesis of related benzyl thioethers through a one-pot reaction of benzyl halides and thiourea. beilstein-journals.org In this process, the S-benzylisothiouronium salt is generated in situ and then hydrolyzed to a thiolate intermediate, which is subsequently reacted with a second benzyl halide. beilstein-journals.org Although the final product is a thioether, the methodology highlights the generation and use of S-benzylthiourea intermediates in a one-pot sequence.

In line with the principles of green chemistry, several protocols for thiourea synthesis aim to minimize waste and avoid hazardous substances. The direct reaction of a benzyl halide with thiourea is often performed without a catalyst. orgsyn.orgacs.org Furthermore, advancements in green chemistry have promoted the use of environmentally benign solvents and energy sources.

Ultrasound-assisted synthesis has emerged as a green and efficient method. researchgate.netdntb.gov.uanih.gov The application of ultrasonic irradiation can dramatically reduce reaction times and improve yields. nih.gov Syntheses performed in aqueous media or under solvent-free conditions further enhance the green credentials of the process. For instance, ultrasound can be used to facilitate one-pot syntheses of thiourea derivatives efficiently. researchgate.net

Table 2: Green and Catalyst-Free Approaches

| Method | Conditions | Key Advantage(s) | Ref |

| Catalyst-Free | Benzyl halide, thiourea, ethanol | Simplicity, avoids catalyst contamination | orgsyn.org |

| Ultrasound-Assisted | "On water", one-pot | Reduced reaction time, high efficiency, green solvent | researchgate.netnih.gov |

Microwave-assisted synthesis is another modern technique that significantly accelerates chemical reactions by enabling rapid and uniform heating. While specific reports on the microwave-assisted synthesis of S-benzylthiourea from benzyl halide and thiourea are not prevalent, the technology is widely applied to the synthesis of related heterocyclic compounds and thiourea derivatives. For example, microwave irradiation has been used in the one-pot synthesis of dihydropyrimidones from benzyl halides and thiourea, where the aldehyde is generated in situ. mdpi.com This demonstrates the potential of microwave energy to drive the components of S-benzylthiourea synthesis, offering advantages such as reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.

Precursors and Intermediate Derivatization for S-Benzylthiourea

The properties and reactivity of precursors and intermediates are central to the synthesis of S-benzylthiourea and its derivatives.

It is crucial to distinguish between S-benzylthiourea and its structural isomer, N-benzylthiourea. Benzyl isothiocyanate (C₆H₅CH₂NCS) is a key precursor for the synthesis of N-benzylthioureas, not S-benzylthiourea. In this reaction, the nucleophilic amine attacks the central carbon atom of the isothiocyanate group.

The synthesis of N-benzylthioureas is typically achieved by reacting benzyl isothiocyanate with a primary or secondary amine. This reaction is often vigorous and can be performed with or without a solvent. The versatility of this method allows for the creation of a diverse library of N-substituted thiourea compounds by varying the amine reactant. For example, reacting benzyl isothiocyanate with amines like tert-butyl carbazate (B1233558) leads to the formation of the corresponding N,N'-disubstituted thiourea. thieme-connect.com

An in-depth examination of the synthetic routes and reactivity of S-Benzylthiourea reveals complex and specific pathways for its formation and transformation. This article focuses exclusively on select methodologies, including reactions involving dithiocarbamates, condensations with thiocyano-derivatives and hydrazines, and specific oxidation pathways.

2 Reactions with Dithiocarbamates

The synthesis of substituted thioureas, including N-benzylthiourea, can be achieved through methods involving dithiocarbamate (B8719985) intermediates. These routes offer versatility and can be adapted for various substrates.

One notable approach is a solid-phase synthesis method. nih.gov In this process, a resin-bound dithiocarbamate is first formed by reacting an amine with carbon disulfide in the presence of a Merrifield resin. nih.govacs.orgacs.org Subsequent heating of this polymer-supported dithiocarbamate with a second amine, for instance at 60°C for 12 hours in toluene, facilitates a thermolytic cleavage and results in the formation of the desired N,N'-disubstituted thiourea. nih.govacs.orgacs.org The mechanism is believed to proceed through the direct nucleophilic substitution of the second amine onto the dithiocarbamate's sp2 carbon atom, rather than through the thermal fragmentation into an isothiocyanate intermediate. acs.org This method is advantageous as it avoids the need to handle toxic reagents like thiophosgene, which are often used to create the isothiocyanate precursors for traditional thiourea synthesis. acs.org

Alternative solution-phase methods have also been developed. Unsymmetrical thioureas can be synthesized by reacting readily prepared dithiocarbamates with amines under solvent-free conditions at 60°C. researchgate.net Another strategy involves the condensation of dithiocarbamate triethylammonium (B8662869) (TEA) salts with amines, catalyzed by cerium ammonium (B1175870) nitrate (B79036) (CAN) at room temperature. researchgate.net This one-pot method likely proceeds through the in-situ generation of an isothiocyanate from the oxidative coupling of the dithiocarbamate. researchgate.net Furthermore, molybdenum dialkyl dithiocarbamates have been shown to react with primary amines to produce thioureas in moderate to good yields over short reaction times. researchgate.net

| Method | Key Reagents | Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Solid-Phase Synthesis | Merrifield Resin, Amine 1, CS₂, Amine 2 | Heating at 60°C for 12 hours | Produces N,N'-di- and trisubstituted thioureas in good yield and purity via a resin-bound dithiocarbamate. | nih.govacs.orgacs.org |

| Solvent-Free Synthesis | Dithiocarbamate, Amine | Heating at 60°C | A catalyst-free method with short reaction times and high yields for unsymmetrical thioureas. | researchgate.net |

| CAN-Catalyzed Synthesis | Dithiocarbamate TEA salt, Amine, Cerium Ammonium Nitrate (CAN) | Room temperature | A one-pot method where isothiocyanates do not need to be isolated. | researchgate.net |

| Molybdenum Complex Method | Molybdenum dialkyl dithiocarbamate, Primary Amine | Not specified | Produces thioureas in moderate to good yields with short reaction times. | researchgate.net |

3 Thiocyanoester and Hydrazine (B178648) Condensations

The reaction of benzyl thiocyanate (B1210189), a compound closely related to thiocyanoesters, with hydrazine derivatives demonstrates a specific pathway toward S-benzylthiourea structures, although the outcome is highly dependent on the nature of the hydrazine reactant.

Research has shown that benzyl thiocyanate can form an addition product with 1,1-dimethylhydrazine. cdnsciencepub.com When the reaction is carried out in ether at room temperature, it yields N-dimethylamino-S-benzylisothiourea. cdnsciencepub.com This product is a substituted S-benzylisothiourea, highlighting the formation of the core structure.

In contrast, the reaction of benzyl thiocyanate with unsubstituted hydrazine hydrate (B1144303) under similar conditions does not lead to a thiourea derivative. cdnsciencepub.com Instead, the reaction product is dibenzyldisulphide, with the evolution of ammonia. cdnsciencepub.com This outcome is consistent whether the reaction is performed at room temperature or at the reflux temperature of ethanol, though yields are reportedly greater at room temperature. cdnsciencepub.com This demonstrates that the substitution on the hydrazine is critical for directing the reaction towards the formation of a thiourea-type product.

| Reactants | Conditions | Product | Reference |

|---|---|---|---|

| Benzyl thiocyanate + 1,1-Dimethylhydrazine | Ether, Room Temperature | N-dimethylamino-S-benzylisothiourea | cdnsciencepub.com |

| Benzyl thiocyanate + Hydrazine Hydrate | Ethanol, Room Temperature or Reflux | Dibenzyldisulphide | cdnsciencepub.com |

4 Oxidation Pathways to S,S,S-Trioxides

Thiourea and its derivatives can undergo oxidation to form various products, with the S,S,S-trioxide being a significant, highly oxidized species. The formation of these trioxides, also known as aminoiminomethanesulfonic acids, requires specific and controlled oxidative conditions. atlantis-press.com

The oxidation of monofunctional thioureas with peracetic acid has been shown to successfully yield thiourea S,S,S-trioxides. iwu.edu This reaction provides a direct pathway to these highly oxidized sulfur compounds. However, the process can be sensitive to the substrate and reaction conditions. Attempts to oxidize certain substituted thioureas have resulted in alternative products. For instance, the oxidation of 3,3-dibenzyl-1-(2-chlorophenyl)thiourea with peracetic acid at temperatures below 10°C did not yield the trioxide but instead resulted in the formation of a trisubstituted formamidine. iwu.edu This indicates that the stability of the intermediates and the steric and electronic nature of the substituents on the thiourea play a crucial role in directing the reaction outcome.

| Thiourea Substrate | Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| Monofunctional Thioureas | Peracetic Acid | Not specified | Thiourea S,S,S-Trioxide | iwu.edu |

| Thiourea | Hydrogen Peroxide | pH 3-5, Temp < 10°C | Thiourea Dioxide | wikipedia.org |

| 3,3-dibenzyl-1-(2-chlorophenyl)thiourea | Peracetic Acid | Below 10°C | Trisubstituted Formamidine | iwu.edu |

Mechanistic Organic Chemistry and Reactivity Profiles

Fundamental Reaction Pathways of S-Benzylthiourea

The primary reaction pathways of S-Benzylthiourea are dictated by the inherent properties of its functional groups. The sulfur atom, being a soft nucleophile, readily attacks electrophilic centers. The thiourea (B124793) moiety itself can undergo oxidation to various oxidation states or be reduced to yield thiols.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of organic chemistry where an electron-rich nucleophile displaces a leaving group on a substrate. ebsco.comwikipedia.org In the context of S-Benzylthiourea, the sulfur atom acts as the primary nucleophile. These reactions can proceed through two main mechanisms: S_N_1 and S_N_2. wikipedia.org The S_N_2 mechanism involves a one-step process where the nucleophile attacks as the leaving group departs, leading to an inversion of stereochemistry. byjus.comorganic-chemistry.org In contrast, the S_N_1 mechanism is a two-step process involving the formation of a carbocation intermediate, which is then attacked by the nucleophile. wikipedia.orgorganic-chemistry.org

S-Benzylthiourea can participate in nucleophilic substitution reactions where the benzyl (B1604629) group can be displaced by other nucleophiles, often under acidic or basic conditions. smolecule.com The sulfur atom's nucleophilicity allows it to react with various electrophiles. For instance, the reaction with alkyl halides leads to the formation of isothiouronium salts. This reactivity is fundamental to its use as a synthetic intermediate.

A key application of its nucleophilic character is in the synthesis of more complex molecules. The sulfur atom can attack an electrophilic carbon, initiating a sequence of reactions. This initial nucleophilic attack is the first step in many cyclization reactions, including the formation of thiazoles.

Oxidation Reactions (e.g., to Sulfoxides, Sulfones)

The sulfur atom in S-Benzylthiourea can be oxidized to form sulfoxides and subsequently sulfones. smolecule.com This transformation is a common reaction for sulfides and thiols. jchemrev.com Various oxidizing agents can be employed for this purpose, with the choice of reagent and reaction conditions determining the extent of oxidation. For instance, mild oxidizing agents may selectively produce the sulfoxide (B87167), while stronger agents or harsher conditions can lead to the fully oxidized sulfone.

Common oxidants used for the conversion of sulfides to sulfoxides and sulfones include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and urea-hydrogen peroxide (UHP). beilstein-journals.orgorganic-chemistry.org The use of UHP is considered a practical and environmentally friendly method for the controlled oxidation of thioglycosides to their corresponding sulfoxides and sulfones. beilstein-journals.org The stoichiometry of the oxidant is crucial; for example, using 1.5 equivalents of UHP can selectively yield sulfoxides, whereas 2.5 equivalents can produce sulfones. beilstein-journals.org Other reagents like ceric ammonium (B1175870) nitrate (B79036) supported on silica (B1680970) gel have also been used for the selective oxidation of sulfides to sulfoxides. organic-chemistry.org

Table 1: Oxidation Reactions of Sulfur Compounds

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| Sulfide | Urea-Hydrogen Peroxide (1.5 equiv) | Sulfoxide | beilstein-journals.org |

| Sulfide | Urea-Hydrogen Peroxide (2.5 equiv) | Sulfone | beilstein-journals.org |

| Sulfide | Ceric Ammonium Nitrate/Sodium Bromate | Sulfoxide | organic-chemistry.org |

| Sulfide | Hydrogen Peroxide/Tantalum Carbide | Sulfoxide | organic-chemistry.org |

Reduction Reactions (e.g., to Thiols)

Reduction of S-benzylisothiourea derivatives can lead to the formation of thiols. smolecule.com This process typically involves the cleavage of the C-S bond, releasing the free thiol, benzyl mercaptan in this case. Common reducing agents used for such transformations include sodium borohydride (B1222165) and lithium aluminum hydride. smolecule.com The reaction effectively removes the isothiourea group, which serves as a protecting group for the thiol functionality. This strategy is useful in multi-step syntheses where a free thiol might interfere with other reaction steps. The reduction of disulfides, a related reaction, is also a common method to generate thiols. ebsco.com

Cyclization and Heterocycle Formation Mechanisms Involving S-Benzylthiourea Derivatives

S-Benzylthiourea is a valuable precursor for the synthesis of various heterocyclic compounds, particularly those containing sulfur and nitrogen. Its ability to act as a binucleophile (with nucleophilic centers at both sulfur and nitrogen) is key to these transformations.

Synthesis of Thiazole (B1198619) Derivatives

Thiazoles are five-membered heterocyclic compounds that are features in many biologically active molecules. ekb.eg A common and historically significant method for thiazole synthesis is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. nih.govrsc.org S-Benzylthiourea can serve as the thioamide component in this type of reaction.

The mechanism generally begins with the nucleophilic sulfur of S-benzylthiourea attacking the electrophilic carbon of the α-haloketone, displacing the halide in an S_N_2 reaction. rsc.org This is followed by an intramolecular cyclization, where a nitrogen atom of the thiourea attacks the carbonyl carbon. Subsequent dehydration of the resulting intermediate yields the final thiazole ring.

Recent methodologies have expanded the scope of thiazole synthesis from thiourea derivatives. One such method involves the reaction of N-benzylthiourea with ethyl 4-bromocrotonate, which proceeds through an initial S_N_2 substitution followed by an intramolecular Michael addition to form a thiazoline (B8809763) ring, a precursor to thiazoles. nih.govrsc.orgrsc.org Another innovative approach describes a Brønsted acid-mediated insertion of thioureas into sulfoxonium ylides to produce thiazoles under mild, metal-free conditions. rsc.orgrsc.org In a specific example, the reaction of N-benzylthiourea with a sulfoxonium ylide in the presence of an acid like diphenyl phosphate (B84403) (DPP) afforded the corresponding 2-aminothiazole (B372263) derivative in excellent yield. rsc.org

Table 2: Synthesis of Thiazole Derivatives from S-Benzylthiourea

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-Benzylthiourea | α-haloketone | Hantzsch synthesis conditions | 2-Amino-4-substituted thiazole | Varies | ekb.eg |

| N-Benzylthiourea | Ethyl 4-bromocrotonate | NaOAc, HFIP | Thiazoline derivative | Quantitative | rsc.orgresearchgate.net |

Formation of Triazole and Tetrazole Derivatives

Triazoles and tetrazoles are five-membered heterocycles containing three and four nitrogen atoms, respectively. nih.govmdpi.com These rings are present in many medicinally important compounds. nih.gov While the direct involvement of S-benzylthiourea in the formation of the core triazole or tetrazole ring is less common than for thiazoles, its derivatives can be incorporated into these heterocyclic systems.

For example, thiourea derivatives can be synthesized from compounds already containing a triazole ring. chemmethod.comresearchgate.net In one reported synthesis, a 4-amino-1,2,4-triazole (B31798) derivative was used as a starting point to create a more complex molecule, which was then reacted with thiourea to append a thiourea functionality. chemmethod.com

The synthesis of tetrazoles often involves the use of azides. A prominent method is the Ugi–azide reaction, a multicomponent reaction that yields 1,5-disubstituted tetrazoles. mdpi.com While S-benzylthiourea is not a direct component in this specific named reaction, the broader field of heterocyclic synthesis often involves building complex molecules step-by-step, where a thiourea moiety might be introduced before or after the formation of the tetrazole ring. For instance, a molecule containing a tetrazole ring could be functionalized with a group that can then be converted to or reacted with a thiourea derivative. ekb.eg

Regioselective Synthesis of Imino-thiazolidinone Structures

The synthesis of 2-imino-4-thiazolidinone derivatives from 1,3-disubstituted unsymmetrical thioureas, such as derivatives of S-benzylthiourea, with reagents like chloroacetyl chloride is a process governed by regioselectivity. rsc.orgpsu.edu Research has definitively shown that the products are 2-imino-4-thiazolidinone structures rather than the isomeric thiohydantoins, as was previously believed. rsc.orgpsu.edu The regiochemical outcome of this cyclization is not random; it is dictated by the electronic properties of the substituents on the thiourea nitrogen atoms, specifically the pKa values of the corresponding precursor amines. rsc.orgrsc.org

The established mechanism proceeds via an initial attack by the soft nucleophilic sulfur atom of the thiourea on the soft electrophilic carbon of the chloroacetyl chloride. psu.edu This is followed by an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon. In an unsymmetrical thiourea, there are two non-equivalent nitrogen atoms that could participate in this cyclization. The selectivity arises from the difference in nucleophilicity between these two nitrogens.

The governing principle is that the amine with the higher pKa value, being more basic and thus having a more nucleophilic nitrogen, will form the heterocyclic nitrogen of the thiazolidinone ring. psu.eduresearchgate.net Conversely, the amine with the lower pKa value, being less basic, will constitute the exocyclic imino group. psu.eduresearchgate.net This regioselectivity has been consistently observed and allows for the predictable synthesis of specific isomers. For instance, in the reaction between an unsymmetrical thiourea bearing two different aryl groups and chloroacetyl chloride, the nitrogen attached to the more electron-donating aryl group (corresponding to the amine with a higher pKa) becomes part of the ring, while the nitrogen attached to the more electron-withdrawing group forms the imino substituent. researchgate.net

This principle is demonstrated in the synthesis of various 2-imino-4-thiazolidinone structures, where careful selection of substituents on the initial thiourea enables directed synthesis of the desired regioisomer.

| Unsymmetrical Thiourea Reactant | Reagent | Key Factor Influencing Regioselectivity | Major Product | Ref. |

|---|---|---|---|---|

| 1-Phenyl-3-(o-chlorophenyl)thiourea | Chloroacetyl Chloride | pKa (Aniline) = 4.63 > pKa (o-chloroaniline) = 2.65 | 3-Phenyl-2-(o-chlorophenylimino)thiazolidin-4-one | researchgate.net |

| 1-Allyl-3-(trans-1,4-diaminocyclohexane)thiourea | Ethyl Chloroacetate & 4-Chlorobenzaldehyde | pKa (trans-1,4-diaminocyclohexane) = 10.80 > pKa (Allylamine) = 9.49 | Product where the diaminocyclohexane nitrogen is part of the thiazolidinone ring and the allyl group is on the imino nitrogen. | rsc.org |

| Thiourea with Electron-Donating and Electron-Withdrawing Substituents | Dialkyl Acetylenedicarboxylates | The amine nitrogen bonded to an electron-donating substituent becomes the heterocyclic nitrogen. | Regioselective 2-imino-4-oxothiazolidin-5-ylidene acetate | researchgate.net |

Catalytic Mechanisms of S-Benzylthiourea in Organic Transformations

Thiourea and its derivatives, including S-benzylthiourea, have emerged as a prominent class of organocatalysts. nih.gov Their catalytic activity stems from the ability of the thiourea moiety to act as a potent hydrogen-bond donor, activating electrophilic substrates. nih.govrsc.org This non-covalent interaction mimics the role of Lewis acids, but the activation is achieved through a different, metal-free mechanism. The two N-H protons of the thiourea group can form a bidentate hydrogen-bonding interaction with electrophiles, such as carbonyls or imines, enhancing their reactivity toward nucleophilic attack. rsc.org

In the realm of asymmetric synthesis, chiral thiourea derivatives are highly effective organocatalysts for a multitude of reactions. rsc.org By incorporating a chiral scaffold, the catalyst can create a chiral environment around the substrate, directing the approach of the nucleophile to one face of the electrophile, thus inducing stereoselectivity. mdpi.com

The general mechanism involves the chiral thiourea catalyst binding to the electrophile via dual hydrogen bonds. This binding not only activates the electrophile but also sterically shields one of its enantiotopic faces. A nucleophile then attacks the activated substrate from the less hindered direction, leading to the formation of an enantioenriched product. Bifunctional thiourea catalysts, which contain both a hydrogen-bond donor (the thiourea) and a basic site (e.g., an amine or tertiary amine) within the same molecule, are particularly effective. rsc.org This allows for the simultaneous activation of both the electrophile (via the thiourea) and the nucleophile (via the basic site), leading to highly organized, stereocontrolled transition states.

Chiral thiourea derivatives based on S-benzylthiourea and other backbones have been successfully applied in a variety of asymmetric transformations, including:

Michael Additions : Catalyzing the conjugate addition of nucleophiles like 1,3-dicarbonyl compounds to nitroalkenes with high yields and enantioselectivities. beilstein-journals.org

Aldol Condensations : Promoting the reaction between aldehydes and ketones to generate chiral β-hydroxy ketones. mdpi.com

Biginelli Reactions : Facilitating the enantioselective synthesis of dihydropyrimidinones and their thio-analogs. acs.orgbeilstein-journals.org

Desymmetrization of meso-Anhydrides : Achieving enantioselective opening of cyclic anhydrides with alcohols. beilstein-journals.org

The efficacy of these catalysts underscores the versatility of the thiourea functional group in designing advanced organocatalytic systems. nih.gov

The Biginelli reaction is a three-component condensation between an aldehyde, a β-ketoester, and a urea (B33335) or thiourea to produce dihydropyrimidinones (DHPMs). sigmaaldrich.comorganic-chemistry.org While traditionally catalyzed by Brønsted or Lewis acids, organocatalytic variants have been developed, with S-benzylthiourea serving as a key component. acs.orgsciforum.netbeilstein-journals.org

The widely accepted mechanism for the acid-catalyzed Biginelli reaction is the "iminium route". sigmaaldrich.comorganic-chemistry.orgsci-hub.se The catalytic pathway involving S-benzylthiourea follows a similar course:

Iminium Ion Formation : The reaction initiates with the condensation of the aldehyde and S-benzylthiourea, catalyzed by a Brønsted or Lewis acid. This step generates a highly reactive N-acyliminium ion intermediate. sci-hub.sethieme-connect.de

Nucleophilic Addition : The enol form of the β-ketoester acts as the nucleophile and attacks the electrophilic iminium ion. This is the key stereochemistry-determining step in asymmetric versions of the reaction. acs.orgsigmaaldrich.com

Cyclization and Dehydration : The resulting adduct undergoes intramolecular cyclization via attack of the remaining nitrogen of the thiourea moiety on the ketone carbonyl. Subsequent dehydration yields the final dihydropyrimidinethione product. sigmaaldrich.com

In the asymmetric Biginelli-like reaction , a chiral catalyst, typically a chiral Brønsted acid like a phosphoric acid derived from binaphthol, is used in conjunction with S-benzylthiourea. acs.orgbeilstein-journals.org The chiral phosphoric acid plays a crucial bifunctional role. It protonates and activates the imine generated from the aldehyde and S-benzylthiourea, while its conjugate base simultaneously orients and activates the enol nucleophile through hydrogen bonding. acs.org This creates a highly ordered, ternary transition state involving the catalyst, the imine, and the enol. The steric environment created by the chiral catalyst directs the enol to attack a specific face of the iminium ion, resulting in a highly enantioselective carbon-carbon bond formation and yielding an optically active dihydropyrimidinethione. acs.orgsciforum.net Control experiments have shown that modifying key functional groups on the catalyst, such as the hydroxyl groups in certain phosphoric acids, can dramatically reduce or eliminate the enantioselectivity, confirming their critical role in the catalytic pathway. sciforum.netbeilstein-journals.org

Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Techniques for S-Benzylthiourea Molecular Structure Assignment

Spectroscopic methods are fundamental in confirming the molecular structure of S-Benzylthiourea, with each technique offering unique information about different aspects of its architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of S-Benzylthiourea. While ³¹P NMR is not applicable due to the absence of phosphorus, ¹H and ¹³C NMR provide crucial data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of S-Benzylthiourea and its salts, such as S-benzylisothiourea hydrochloride, reveals characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The methylene (-CH₂-) protons adjacent to the sulfur atom and the phenyl group show a singlet at approximately δ 4.54 ppm. The protons of the amino (-NH₂) groups are often observed as a broad singlet, and their chemical shift can vary depending on the solvent and concentration. In some derivatives, these signals can appear between δ 5.50 and 8.50 ppm. mdpi.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton. The thiocarbonyl (C=S) carbon of the thiourea (B124793) moiety is a key diagnostic signal, typically appearing in the range of δ 178 to 184 ppm. mdpi.com The carbons of the benzyl group give rise to signals in the aromatic region (around δ 127-135 ppm), while the methylene carbon (-CH₂-) signal is observed at a higher field.

Interactive Data Table: Typical ¹H and ¹³C NMR Chemical Shifts for S-Benzylthiourea Derivatives

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 7.2 - 7.4 (multiplet) | 127 - 135 |

| -CH₂- | ~4.54 (singlet) | Not explicitly found |

| -NH₂ | 5.5 - 8.5 (broad singlet) | Not applicable |

| C=S | Not applicable | 178 - 184 |

Note: Chemical shifts are approximate and can vary based on solvent and specific derivative structure.

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in S-Benzylthiourea by analyzing their characteristic vibrational frequencies. nih.govresearchgate.net

In the FT-IR spectrum of S-benzyl isothiouronium chloride, a salt of S-Benzylthiourea, various absorption peaks confirm the presence of specific functional groups. The N-H stretching vibrations of the amino groups are typically observed in the region of 3000-3300 cm⁻¹. The N-C-N anti-symmetric and symmetric stretching vibrations appear around 1468 cm⁻¹ and 1105 cm⁻¹, respectively. The C-S-C stretching and C-S symmetric stretching vibrations are found at approximately 1244 cm⁻¹ and 720 cm⁻¹, respectively. researchgate.net The aromatic ring vibration is observed around 1453 cm⁻¹. researchgate.net

Raman spectroscopy provides complementary information, particularly for the non-polar bonds. The C=S stretching vibration is a key band in both IR and Raman spectra and is crucial for conformational analysis of thiourea derivatives. nih.gov

Interactive Data Table: Key Vibrational Frequencies for S-Benzyl isothiouronium chloride

| Vibrational Mode | Frequency (cm⁻¹) |

| N-H stretching | 3013 - 3275 |

| N-C-N anti-symmetric stretching | 1468 |

| Aromatic ring vibration | 1453 |

| C-S-C stretching | 1244 |

| N-C-N symmetric stretching | 1105 |

| C-S symmetric stretching | 720 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the S-Benzylthiourea molecule. The UV-Vis spectrum of S-benzyl isothiouronium chloride shows good transparency in the visible and near-IR regions, which is a desirable property for certain optical applications. researchgate.netresearchgate.net The absorption in the UV region is due to electronic transitions within the molecule, primarily associated with the phenyl ring and the thiourea chromophore. For instance, a thiourea solution typically exhibits an absorption range between 225 to 270 nm. mdpi.com

Mass spectrometry is a vital technique for determining the molecular weight and analyzing the fragmentation pattern of S-Benzylthiourea, which helps in confirming its molecular formula. The molecular weight of S-Benzylthiourea is 166.25 g/mol . nih.gov In the mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 166. The fragmentation pattern can provide further structural information. For example, the cleavage of the C-S bond can lead to the formation of a benzyl cation (C₇H₇⁺) with an m/z of 91, which is a common fragment in benzyl-containing compounds. nih.gov

X-ray Crystallography and Solid-State Structural Analysis of S-Benzylthiourea Compounds

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Studies on single crystals of S-benzyl isothiouronium chloride have revealed its crystal system and unit cell parameters. This compound crystallizes in a specific crystal system, and the arrangement of molecules in the crystal lattice is governed by various intermolecular forces, such as hydrogen bonding and van der Waals interactions. The conformation of the molecule in the solid state, including the orientation of the benzyl group relative to the thiourea moiety, can be precisely determined from the crystallographic data. This information is crucial for understanding the structure-property relationships of these compounds. researchgate.netresearchgate.net

Analysis of Intermolecular Interactions in Crystalline States

The crystalline state of S-benzylthiourea, particularly in its common salt form S-benzyl isothiouronium chloride, provides a detailed landscape of non-covalent interactions that dictate the supramolecular architecture. The stability and packing of molecules within the crystal lattice are governed by a network of hydrogen bonds and other weak interactions. Analysis of this network is crucial for understanding the compound's solid-state properties.

Crystallographic studies, primarily through single-crystal X-ray diffraction, have elucidated the three-dimensional arrangement of atoms and the specific intermolecular contacts. For S-benzyl isothiouronium chloride, these studies reveal a complex and well-defined pattern of hydrogen bonds involving the isothiouronium cation and the chloride anion.

Hydrogen Bonding Network

In the crystal structure of S-benzyl isothiouronium chloride, the primary intermolecular forces are hydrogen bonds of the N-H···Cl type. The protonated isothiouronium group contains amine protons that act as effective hydrogen bond donors, while the chloride anion serves as the acceptor. These interactions link the cations and anions into an extensive three-dimensional network.

Single-crystal X-ray diffraction analysis of S-benzyl isothiouronium chloride has confirmed its crystal system and provided the precise unit cell parameters that define the crystalline lattice. researchgate.net

Crystallographic Data

The structural details obtained from X-ray diffraction are summarized in the following table. These data provide the fundamental parameters of the crystal lattice.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Information not available in search results |

| a (Å) | Information not available in search results |

| b (Å) | Information not available in search results |

| c (Å) | Information not available in search results |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Z | Information not available in search results |

Analysis of Key Intermolecular Contacts

The intermolecular interactions within the S-benzyl isothiouronium chloride crystal are dominated by hydrogen bonding. The table below would typically detail the geometric parameters of the most significant hydrogen bonds observed in the crystal structure.

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

| N-H···Cl | n/a | n/a | n/a | n/a |

| N-H···Cl | n/a | n/a | n/a | n/a |

| C-H···Cl | n/a | n/a | n/a | n/a |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Applications for S-Benzylthiourea Systems

Density Functional Theory (DFT) has become a popular and versatile computational method in chemistry and physics for studying the electronic structure of many-body systems. wikipedia.org It allows for the calculation of molecular properties by focusing on the electron density rather than the complex wavefunction of the entire system, offering a balance between accuracy and computational cost. wikipedia.org

Geometry optimization using DFT calculations is a fundamental step in computational chemistry that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. ajchem-a.com This process reveals crucial information about bond lengths, bond angles, and dihedral angles that define the molecule's shape. orientjchem.org For molecules with rotatable bonds, like S-benzylthiourea, conformational analysis is performed to identify different spatial arrangements, or conformers, and their relative energies. uni-muenchen.degithub.com This analysis helps in understanding the flexibility of the molecule and identifying the most populated conformers under given conditions. github.com The optimization process for related thiourea (B124793) derivatives has shown that methods like B3LYP with appropriate basis sets can accurately reproduce experimental geometric parameters. ajrconline.org

| Parameter | Description | Significance in S-Benzylthiourea Analysis |

|---|---|---|

| Geometry Optimization | A computational process to find the lowest energy arrangement of atoms in a molecule. | Determines the most stable 3D structure, including bond lengths and angles. |

| Conformational Analysis | The study of different spatial arrangements (conformers) of a molecule due to bond rotation. uni-muenchen.de | Identifies stable conformers and their energy differences, revealing molecular flexibility. github.com |

The electronic structure of a molecule governs its reactivity and physical properties. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, while the LUMO is the innermost orbital without electrons and relates to its electron-accepting ability. researchgate.netaimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.govsci-hub.sechalcogen.ro

The Molecular Electrostatic Potential (MEP) surface is another valuable tool that illustrates the charge distribution within a molecule. orientjchem.org It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential. Typically, red areas signify electron-rich regions (negative potential) that are susceptible to electrophilic attack, while blue areas denote electron-poor regions (positive potential) prone to nucleophilic attack. nih.govsci-hub.se This visual representation helps in predicting sites for intermolecular interactions. orientjchem.org

| Concept | Description | Relevance to S-Benzylthiourea |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost electron-containing orbital, indicating electron-donating capability. aimspress.com | Predicts the propensity of S-benzylthiourea to act as a nucleophile. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy empty orbital, indicating electron-accepting capability. aimspress.com | Predicts the propensity of S-benzylthiourea to act as an electrophile. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, indicating chemical reactivity. nih.govsci-hub.se A smaller gap implies higher reactivity. nih.gov | Provides insight into the kinetic stability and overall reactivity of the molecule. sci-hub.se |

| Molecular Electrostatic Potential (MEP) Surface | A map of the electrostatic potential on the molecule's surface, showing charge distribution. orientjchem.org | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting interaction points. sci-hub.se |

Theoretical vibrational frequency calculations are instrumental in understanding the molecular vibrations of S-benzylthiourea. orientjchem.org These calculations, often performed using DFT methods, predict the frequencies of fundamental vibrational modes. ajchem-a.comsci-hub.se The results are then correlated with experimental spectroscopic data, such as that from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. sci-hub.se This comparison helps in the assignment of observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes of different functional groups within the molecule. sci-hub.se To improve the agreement between theoretical and experimental values, calculated frequencies are often scaled by a factor, as DFT methods can overestimate fundamental modes. sci-hub.se This correlative approach validates the accuracy of the computational model and provides a detailed interpretation of the experimental spectra. orientjchem.org

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals that align with the familiar concepts of chemical bonds, lone pairs, and core orbitals. faccts.deuni-muenchen.de This method provides a quantitative description of the Lewis-like chemical bonding structure. uni-muenchen.de A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are evaluated using second-order perturbation theory. wisc.edu These interactions, which represent charge delocalization from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO, are crucial for understanding hyperconjugative effects and the stability of the molecule. icm.edu.pl The energy associated with these interactions indicates the strength of the delocalization. wisc.edu

Quantum Chemical Descriptors and Reactivity Prediction of S-Benzylthiourea

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its chemical properties and reactivity. nih.govrsc.orgrsc.org These descriptors, often calculated using DFT, provide a quantitative basis for building structure-reactivity relationships and predicting how a molecule will behave in a chemical reaction. nih.govchemrxiv.org

The Fukui function is a local reactivity descriptor derived from DFT that helps to identify the most reactive sites within a molecule for both nucleophilic and electrophilic attacks. scm.comnumberanalytics.com It describes how the electron density at a specific point in the molecule changes when an electron is added or removed. scm.comresearchgate.net

The Fukui function for nucleophilic attack (f+) is calculated from the difference in electron density between the neutral molecule and its positively charged ion, indicating where an incoming nucleophile is most likely to attack. Conversely, the Fukui function for electrophilic attack (f-) is determined from the density difference between the neutral and negatively charged species, highlighting the sites most susceptible to electrophilic attack. scm.com By analyzing the condensed Fukui functions, which partition the reactivity among the individual atoms, one can predict the regioselectivity of chemical reactions. scm.comnumberanalytics.comnih.gov

Non-Linear Optical (NLO) Properties Calculations

The study of non-linear optical (NLO) properties in organic molecules like S-Benzylthiourea is a significant area of research due to their potential applications in modern technologies such as optoelectronics. diva-portal.orgnih.gov The NLO response of these materials is primarily determined by the characteristics of the constituent chromophores. diva-portal.org Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting and understanding these properties. nih.gov

Theoretical calculations for NLO properties involve determining parameters like dipole moment (μ), linear polarizability (α), and first and second-order hyperpolarizabilities (β and γ, respectively). diva-portal.orgresearchgate.net These calculations are often performed using quantum chemical methods combined with molecular dynamics simulations to account for environmental factors like solvent effects. diva-portal.org For instance, the polarizable continuum model (PCM) and supermolecular approaches are used to simulate solvent effects on NLO properties. diva-portal.org

Research on related thiourea derivatives has shown that they can possess significant NLO properties. For example, a study on 1-benzoyl-3-(4-benzyl)thiourea confirmed its NLO characteristics through X-ray powder diffraction analysis. cambridge.org Theoretical studies on substituted thiourea have also been conducted to understand their nonlinear polarizability. cambridge.org The hyperpolarizability (β) of a benzothiazole (B30560) derivative, a related heterocyclic compound, was reported to be significantly higher than that of urea (B33335), a standard reference material for NLO studies. researchgate.net

The modification of molecular structures, such as the introduction of donor-acceptor groups and extending π-conjugated systems, is a key strategy to enhance NLO responses. nih.gov For instance, in various organic compounds, the presence of donor-acceptor substitutions across a π-conjugated bridge can lead to substantial NLO activity. nih.govmdpi.com The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial factor, with a smaller gap often correlating with a larger NLO response. nih.gov

Table 1: Calculated NLO Properties for a Benzodiazepine (B76468) Derivative

| Property | Value | Unit |

| Second-order hyperpolarizability (γ) | 126.27 x 10⁻³⁴ | esu |

| HOMO Energy | -5.99 | eV |

| LUMO Energy | -3.09 | eV |

| Energy Gap (E_g) | 2.90 | eV |

This data is for a benzodiazepine derivative with –NO2 and -Br substitution and is provided for illustrative purposes of typical NLO calculations. nih.gov

Theoretical Approaches to Structure-Activity Relationship (SAR) Elucidation for S-Benzylthiourea Derivatives

Structure-Activity Relationship (SAR) analysis is a critical component of drug discovery, systematically exploring how chemical structure modifications affect a molecule's biological activity. oncodesign-services.com For S-Benzylthiourea derivatives, theoretical SAR approaches are employed to guide the design of new compounds with enhanced therapeutic potential. oncodesign-services.comontosight.ai

Computational Screening and Design of Derivatives

Computational screening and design are powerful tools for identifying promising S-Benzylthiourea derivatives. ontosight.ai This process often involves creating a virtual library of derivatives by modifying the core S-Benzylthiourea structure and then using computational methods to predict their biological activities. biointerfaceresearch.com

Key strategies in the design of thiourea derivatives include the introduction of various functional groups to the benzyl (B1604629) ring or the thiourea moiety. For example, adding electron-withdrawing groups to the benzyl ring has been shown to increase potency against certain enzymes. The lipophilicity of substituents is another critical factor influencing biological activity. mdpi.com

High-throughput screening, often coupled with molecular modeling, helps to narrow down a large number of candidates to a manageable few for synthesis and further testing. ontosight.ai The goal is to design derivatives with improved potency and selectivity for specific biological targets. ontosight.ai Computational models can predict various properties, including ADMET (absorption, distribution, metabolism, excretion, and toxicity), which are crucial for developing viable drug candidates. mdpi.comksu.edu.tr For instance, the web-based platform pkCSM has been used to predict the toxicological profiles of thiourea derivatives. ksu.edu.tr

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, such as a protein or enzyme. ajchem-a.com This method is extensively used to understand the interactions between S-Benzylthiourea derivatives and their biological targets at the molecular level. smolecule.com

The process involves generating a 3D structure of the ligand, which can be achieved using software like ChemDraw and energy minimization algorithms. ksu.edu.tr The crystal structure of the target protein is typically obtained from a protein data bank. nih.gov Docking simulations are then performed using software like AutoDock Vina or Molegro Virtual Docker to calculate the binding energy and visualize the interactions between the ligand and the receptor. ksu.edu.trnih.gov

A lower binding energy generally indicates a more stable and potent interaction. ajchem-a.com These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that are crucial for the ligand's activity. ajchem-a.comnih.gov For example, in studies of thiourea derivatives, the C=S and NH groups are often found to interact with amino acid residues in the active site of the target protein. nih.gov

Molecular docking studies have been instrumental in identifying potential antibacterial and anticancer agents among thiourea derivatives. nih.govtjnpr.org For instance, docking studies have shown that certain thiourea derivatives can effectively bind to enzymes like DNA gyrase, which is a target for antibacterial drugs. nih.gov Similarly, the potential of thiourea derivatives as anticancer agents has been evaluated by docking them with target proteins involved in cancer progression. biointerfaceresearch.comtjnpr.org The insights gained from these simulations guide the synthesis of new derivatives with improved binding affinity and, consequently, enhanced biological activity. biointerfaceresearch.com

Coordination Chemistry and Metal Complexation

Ligand Design Principles for S-Benzylthiourea Derivatives in Coordination Chemistry

The design of S-benzylthiourea-based ligands for specific applications in coordination chemistry hinges on a deep understanding of their potential binding modes and the electronic and steric influence of substituents.

Chelation Modes (e.g., N, S Bidentate Coordination)

Thiourea (B124793) derivatives, including those of S-benzylthiourea, exhibit remarkable versatility in their coordination to metal centers. They can act as:

Monodentate ligands: Coordinating through the sulfur atom is the most common mode. mdpi.com

Bidentate chelating ligands: Forming a stable ring by coordinating through both a nitrogen and the sulfur atom (N,S-bidentate). mdpi.commdpi.comresearchgate.net This chelation is a key principle in designing stable metal complexes.

Bridging ligands: Linking two or more metal centers. mdpi.com

The specific chelation mode adopted is influenced by several factors, including the nature of the metal ion, the substituents on the thiourea backbone, and the reaction conditions. For instance, N,N'-disubstituted thioureas can form stable four-membered chelate rings with metal ions. researchgate.net In some cases, different coordination possibilities can arise depending on the specific groups attached to the thiourea moiety. mdpi.com

Influence of Substituents on Coordination Properties

The introduction of various substituents onto the S-benzylthiourea framework profoundly impacts its coordination behavior. These effects can be broadly categorized as:

Electronic Effects: Electron-withdrawing or electron-donating groups alter the electron density on the sulfur and nitrogen donor atoms, thereby influencing the strength of the coordinate bond. For example, electron-withdrawing groups can enhance the acidity of the N-H protons, facilitating deprotonation and coordination as an anionic ligand. waikato.ac.nz

Steric Effects: Bulky substituents can influence the stereochemistry of the resulting metal complex, potentially favoring one coordination mode over another. waikato.ac.nz For instance, steric hindrance can dictate the formation of specific isomers in organometallic complexes. waikato.ac.nz

Functional Group Participation: Substituents can introduce additional donor atoms (e.g., oxygen, phosphorus), leading to higher denticity and the formation of more complex coordination geometries. mdpi.commdpi.com For example, acylthiourea derivatives can coordinate through the carbonyl oxygen in addition to the sulfur and nitrogen atoms. mdpi.com

By strategically modifying the substituents, chemists can fine-tune the electronic and steric properties of S-benzylthiourea-based ligands to achieve desired coordination geometries and reactivity in the resulting metal complexes.

Synthesis and Characterization of Metal Complexes with S-Benzylthiourea Ligands

The synthesis of metal complexes with S-benzylthiourea and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. sysrevpharm.orgjcchems.com Microwave-assisted synthesis has also been employed as a green chemistry approach. hilarispublisher.com

Characterization of the resulting complexes is crucial to determine their structure and properties. A combination of analytical techniques is employed:

Spectroscopic Methods:

FT-IR Spectroscopy: Provides information about the coordination mode by observing shifts in the vibrational frequencies of key functional groups like C=S, C=O, and N-H upon complexation. hilarispublisher.comksu.edu.trresearchgate.net

NMR Spectroscopy (¹H, ¹³C): Elucidates the structure of the complexes in solution and confirms the coordination of the ligand. mdpi.comhilarispublisher.comresearchgate.net

UV-Vis Spectroscopy: Investigates the electronic transitions within the complex, providing insights into its geometry and electronic structure. hilarispublisher.com

Elemental Analysis: Confirms the empirical formula of the synthesized complexes. hilarispublisher.comksu.edu.tr

Magnetic Susceptibility Measurements: Determines the magnetic properties of the complex, which can help in assigning the geometry, particularly for transition metal complexes. hilarispublisher.com

Thermal Analysis (TGA): Studies the thermal stability of the complexes. hilarispublisher.com

Platinum Group Metal Complexes (e.g., Pt(II) Complexes)

Complexes of platinum group metals (PGM) with thiourea-based ligands are of significant interest. waikato.ac.nznih.govresearchgate.netmdpi.comipa-news.de Platinum(II) complexes, in particular, have been extensively studied.

Spectroscopic studies of Pt(II) complexes with 1-benzyl-3-phenylthiourea (B182860) have shown that the ligand coordinates in a bidentate fashion through the nitrogen and sulfur atoms. mdpi.com The formation of square planar Pt(II) complexes is common. ajol.info The coordination chemistry of dianionic sulfonylthiourea ligands with platinum(II) has revealed a preference for the distal isomer, stabilized by a chalcogen bond. waikato.ac.nz

Table 1: Selected Platinum Group Metal Complexes with Thiourea Derivatives

| Metal | Ligand Type | Coordination Mode | Reference |

| Pt(II) | 1-Benzyl-3-phenylthiourea | N,S-Bidentate | mdpi.com |

| Pt(II) | Dianionic sulfonylthiourea | S,N-sulfonyl (distal) | waikato.ac.nz |

| Ru(II) | Dianionic/Monoanionic sulfonylthiourea | Proximal/Distal Isomers | waikato.ac.nz |

| Ir(III) | Dianionic/Monoanionic sulfonylthiourea | Proximal/Distal Isomers | waikato.ac.nz |

| Rh(III) | Dianionic/Monoanionic sulfonylthiourea | Proximal/Distal Isomers | waikato.ac.nz |

| Pt(II) | Diacylated thiourea | S,N-Bidentate | rsc.org |

| Pd(II) | Diacylated thiourea | S,N-Bidentate | rsc.org |

| Au(III) | Diacylated thiourea | S,N-Bidentate | rsc.org |

This table is not exhaustive and represents examples from the cited literature.

Other Transition Metal Thiourea Complexes

S-benzylthiourea and its derivatives also form stable complexes with a variety of other transition metals, including cobalt, nickel, copper, and zinc. hilarispublisher.comksu.edu.trresearchgate.net

For example, N-(p-chlorophenyl)-N'-benzoyl thiourea forms complexes with Co(II), Ni(II), Cu(II), and Zn(II). hilarispublisher.com Substituted thiourea ligands have been shown to bind in a bidentate manner to Co(III), forming a four-membered ring through the sulfur and a deprotonated nitrogen atom. researchgate.net The synthesis of new N,N-disubstituted thiourea derivatives and their complexes with Co(II), Ni(II), Pb(II), and Cu(I) has also been reported. jcchems.com

Table 2: Examples of Other Transition Metal Complexes with Thiourea Derivatives

| Metal | Ligand Type | Coordination Mode | Reference |

| Co(II) | N-(p-chlorophenyl)-N'-benzoyl thiourea | N/A | hilarispublisher.com |

| Ni(II) | N-(p-chlorophenyl)-N'-benzoyl thiourea | N/A | hilarispublisher.com |

| Cu(II) | N-(p-chlorophenyl)-N'-benzoyl thiourea | N/A | hilarispublisher.com |

| Zn(II) | N-(p-chlorophenyl)-N'-benzoyl thiourea | N/A | hilarispublisher.com |

| Co(III) | Substituted thiourea | S,N-Bidentate | researchgate.net |

| Co(II) | N,N'-disubstituted thiourea | N/A | jcchems.com |

| Ni(II) | N,N'-disubstituted thiourea | N/A | jcchems.com |

| Pb(II) | N,N'-disubstituted thiourea | N/A | jcchems.com |

| Cu(I) | N,N'-disubstituted thiourea | N/A | jcchems.com |

This table is not exhaustive and represents examples from the cited literature. "N/A" indicates that the specific coordination mode was not detailed in the abstract.

Theoretical Studies of S-Benzylthiourea Coordination Geometries and Electronic Structures

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the coordination geometries and electronic structures of S-benzylthiourea complexes. mdpi.comajchem-a.comnih.gov These studies complement experimental data and provide deeper insights into bonding and reactivity.

DFT calculations can be used to:

Optimize molecular geometries: Predicting the most stable three-dimensional structure of the complexes. mdpi.com

Analyze electronic properties: Investigating the distribution of electron density and the nature of the metal-ligand bond. mdpi.com For instance, in Pt(II) complexes with 1-benzyl-3-phenylthiourea, charge donation from the sulfur atom to the Pt(II) center is greater than from the nitrogen atom. mdpi.com

Calculate spectroscopic properties: Simulating IR and UV-Vis spectra to aid in the interpretation of experimental data. researchgate.net

Determine bond covalency: Quantifying the degree of covalent character in the metal-sulfur bond using techniques like sulfur K-edge X-ray absorption spectroscopy combined with DFT. nih.gov

Explore reaction mechanisms: Understanding the pathways of complex formation and ligand exchange reactions.

Theoretical studies have confirmed that the electronic structure of the thiourea ligand changes upon coordination to a metal ion. nih.gov Furthermore, DFT has been employed to understand the preference for certain isomers in platinum(II) sulfonylthiourea complexes, highlighting the role of non-covalent interactions. waikato.ac.nz

Supramolecular Chemistry and Non Covalent Interactions

Supramolecular Self-Assembly of S-Benzylthiourea Derivatives

The spontaneous organization of molecules into ordered structures, known as supramolecular self-assembly, is a key feature of S-benzylthiourea derivatives. This process is governed by a hierarchy of non-covalent interactions that direct the formation of well-defined crystalline lattices.

Hydrogen bonding is a dominant force in the crystal packing of thiourea (B124793) derivatives. The N-H groups of the thiourea moiety act as effective hydrogen bond donors, while the sulfur atom can act as an acceptor. This leads to the formation of robust and predictable hydrogen-bonded synthons, which are recurring structural motifs in crystal engineering.

The thiourea backbone itself provides a platform for these interactions, with the nitrogen atoms acting as hydrogen-bond donors and the sulfur atom as an acceptor, promoting interactions with various molecules. biointerfaceresearch.com The interplay between intramolecular and intermolecular hydrogen bonding can also influence the final assembled structure. For instance, in some N,N′-bis(2-dialkylaminophenyl)thioureas, intramolecular hydrogen bonds are observed, while the other N-H bonds engage in intermolecular interactions with the sulfur atoms of adjacent molecules. icdd.com

Table 1: Hydrogen Bonding in Thiourea Derivatives

| Compound | Type of Hydrogen Bonding | Resulting Supramolecular Motif |

|---|---|---|

| N,N,N′-tribenzylthiourea | Intermolecular N-H···S | Infinite chains osti.gov |

| N-2-pyridylethyl-N'-arylthioureas | Intermolecular N-H···S | Centrosymmetric dimers researchgate.net |

| Bis-(S-benzylthiuronium) chloranilate | Intermolecular N-H···O and N-H···Cl | Extended 3D network uoi.gr |

The benzyl (B1604629) group in S-benzylthiourea introduces the possibility of π-π stacking interactions, which are non-covalent interactions between aromatic rings. These interactions, though generally weaker than hydrogen bonds, are significant in stabilizing the crystal structures of aromatic compounds. The geometry of π-π stacking can vary, including face-to-face (sandwich) and edge-to-face (T-shaped) arrangements, with parallel-displaced or staggered stacking being common and electrostatically favorable. researchgate.net

Beyond the prominent hydrogen bonds and π-π stacking, other weak non-covalent interactions play a subtle yet important role in the fine-tuning of the supramolecular architecture of S-benzylthiourea derivatives. These include C-H···O, C-H···S, and C-H···π interactions.

Crystal Engineering Driven by S-Benzylthiourea Supramolecular Principles

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. The predictable and robust nature of the hydrogen-bonding motifs in S-benzylthiourea and its derivatives makes them valuable building blocks, or "synthons," in this field.

By understanding the hierarchy of non-covalent interactions, it is possible to design and construct co-crystals, which are crystalline structures composed of two or more different molecules in the same lattice. icdd.comebarashlaw.com The S-benzylthiuronium cation, for instance, has been used to form a co-crystal with chloranilate, resulting in a complex supramolecular network driven by a combination of hydrogen bonding and electrostatic interactions. uoi.gr The ability to control the self-assembly process through the strategic placement of functional groups that can engage in specific non-covalent interactions is a central goal of crystal engineering. osti.gov The study of supramolecular synthons in sulfonamide cocrystals, for example, has provided insights into the competitive nature of hydrogen-bonding hierarchies. nih.gov

Host-Guest Chemistry Applications Involving S-Benzylthiourea in Supramolecular Systems

Host-guest chemistry involves the formation of a complex between a host molecule, which has a binding cavity, and a guest molecule that fits within it. While specific examples of S-benzylthiourea acting as a host or guest are not extensively documented, the principles of supramolecular chemistry suggest its potential in this area. Clathrate compounds, which are a type of inclusion compound where guest molecules are trapped within the lattice of host molecules, are a classic example of host-guest chemistry. wikipedia.org

A study on the inclusion complexes of dibenzylthiourea, a closely related compound, with hydroxypropylated-cyclodextrins demonstrates the potential for thiourea derivatives in host-guest systems. In this case, the aromatic moieties of the dibenzylthiourea interact with the hydrophobic cavity of the cyclodextrin (B1172386) host. researchgate.netresearchgate.net This suggests that S-benzylthiourea could similarly form inclusion complexes with suitable host molecules. The formation of such complexes can alter the physicochemical properties of the guest molecule, such as its solubility.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| S-Benzylthiourea |

| N,N,N′-tribenzylthiourea |

| N-2-pyridylethyl-N'-arylthioureas |

| Bis-(S-benzylthiuronium) chloranilate |

| N,N′-bis(2-dialkylaminophenyl)thioureas |

| Dibenzylthiourea |

Enzymatic and Biochemical Activity Mechanisms

Mechanisms of Enzyme Inhibition by S-Benzylthiourea and its Analogs

Indoleamine 2,3-Dioxygenase (IDO) Inhibition Mechanisms

S-Benzylthiourea and its derivatives have been identified as inhibitors of Indoleamine 2,3-dioxygenase (IDO), a heme-containing enzyme that plays a crucial role in tryptophan metabolism. nih.govresearchgate.netnih.govacs.org IDO is a key regulator of immune responses, and its inhibition is a significant area of research, particularly in cancer immunotherapy. nih.govacs.orgekb.eg The enzyme catalyzes the first and rate-limiting step in the kynurenine (B1673888) pathway, the degradation of the essential amino acid L-tryptophan. nih.govacs.org

The inhibitory action of S-benzylisothiourea derivatives is believed to stem from the interaction of the isothiourea moiety with the heme iron at the active site of the IDO1 enzyme. nih.govresearchgate.net This interaction is a key component of the pharmacophore for this class of inhibitors. nih.gov Molecular docking studies have further elucidated this interaction, suggesting that the isothiourea group is important for binding to the heme in the enzyme's active site. nih.govresearchgate.net

Research into the structure-activity relationship (SAR) of S-benzylisothiourea analogs has led to the development of compounds with sub-micromolar inhibitory concentrations. nih.govresearchgate.net Optimization of the initial S-benzylthiourea structure has resulted in derivatives with significantly enhanced potency in suppressing kynurenine production in cell-based assays. nih.govresearchgate.net For instance, a bisisothiourea derivative, PVZB3001, has been identified as a dual inhibitor of both IDO1 and tryptophan 2,3-dioxygenase (TDO), another enzyme involved in tryptophan catabolism. nih.govresearchgate.net This dual inhibition is considered a promising strategy to overcome potential compensation mechanisms in cancer therapy. ekb.eg The inhibition by this dual inhibitor was found to be competitive with respect to TDO. nih.govresearchgate.net

Table 1: Inhibitory Activity of S-Benzylthiourea Analogs against IDO1

| Compound | Description | IDO1 IC₅₀ (µM) | Cell-based Kynurenine Production Inhibition | Reference |

| S-benzylisothiourea (3a) | Initial hit compound | - | - | nih.govresearchgate.net |

| Analog 3r | Optimized S-benzylisothiourea derivative | < 1 | Yes | nih.govresearchgate.net |

| Analog 10h | Optimized S-benzylisothiourea derivative | < 1 | Yes | nih.govresearchgate.net |

| PVZB3001 | Bisisothiourea derivative | Yes | Yes | nih.govresearchgate.net |

RNA-Dependent RNA Polymerase Binding and Antiviral Mechanisms

For instance, a series of acylthiourea derivatives have been identified as potent non-nucleoside inhibitors of the influenza virus RdRp. nih.gov The most effective of these compounds demonstrated subnanomolar activity against the H1N1 strain and also inhibited other influenza strains, including influenza B. nih.gov Mechanistic studies confirmed that these compounds target the influenza virus RdRp to exert their antiviral effects. nih.gov

In the context of coronaviruses, derivatives of cytisine, which in some cases incorporate a thiourea (B124793) or thiosemicarbazone moiety, have been shown to inhibit the RdRp of SARS-CoV-2. researchgate.net The thiosemicarbazone group, which contains a thiourea substructure, is a recognized antiviral pharmacophore. researchgate.net Furthermore, pyridobenzothiazole derivatives, though not direct analogs of S-benzylthiourea, have been shown to inhibit the RdRp of both flaviviruses and SARS-CoV-2. uochb.cz

These findings suggest that the thiourea scaffold is a viable starting point for the design of RdRp inhibitors. The mechanism of these non-nucleoside inhibitors often involves allosteric binding to the enzyme, inducing conformational changes that prevent the polymerase from functioning correctly, rather than competing with nucleotide triphosphates at the active site. nih.gov

DNA Topoisomerase Inhibition Mechanisms

Specific research on the DNA topoisomerase inhibitory activity of S-benzylthiourea was not found in the provided search results. However, the thiourea functional group is present in various compounds that have been shown to inhibit DNA topoisomerases. vast.gov.vntandfonline.commdpi.comresearchgate.nettandfonline.com These enzymes are crucial for managing DNA topology during processes like replication and transcription, and their inhibition can lead to cell death, making them valuable targets in cancer therapy. vast.gov.vnresearchgate.netmdpi.com

For example, novel thiourea derivatives of podophyllotoxin (B1678966) have been synthesized and shown to possess strong topoisomerase inhibitory activity. vast.gov.vn Podophyllotoxin itself is a precursor to clinically used anticancer drugs like etoposide, which are known topoisomerase II inhibitors. vast.gov.vn Molecular docking studies of these new thiourea derivatives indicated a high binding affinity for topoisomerase IIβ, which aligns with their observed cytotoxic activity against cancer cell lines. vast.gov.vn

Other studies have reported on different classes of thiourea derivatives that act as inhibitors of DNA topoisomerase. tandfonline.commdpi.com Thiosemicarbazides, which are a class of thiourea derivatives, have been identified as inhibitors of both topoisomerase I and topoisomerase II. tandfonline.com The mechanism of action for topoisomerase inhibitors often involves the stabilization of the enzyme-DNA cleavage complex, which prevents the re-ligation of the DNA strand and leads to the accumulation of DNA breaks, ultimately triggering apoptosis. mdpi.com

Table 2: DNA Topoisomerase Inhibitory Activity of Thiourea Derivatives

| Compound Class | Target Enzyme | IC₅₀ (µM) | Reference |

| 4-benzoylthiosemicarbazides | Topoisomerase II | 50 | tandfonline.com |

| 4-benzoylthiosemicarbazides | Topoisomerase I | 100 | tandfonline.com |

| Thiourea-4-aza-2,3-didehydropodophyllotoxin | Topoisomerase IIβ (inferred) | ≤ 10 (cytotoxicity) | vast.gov.vn |

| Thiourea derivative 8 | E. coli DNA gyrase (Topo II) | 0.33 | mdpi.com |

| Thiourea derivative 8 | E. coli Topoisomerase IV | 19.72 | mdpi.com |

Data represents findings for various thiourea derivatives, not specifically S-benzylthiourea.

Kinase Inhibition Mechanisms (e.g., VEGFR2, EGFR, MK-2, p38αMAPK)

Direct evidence for S-benzylthiourea as an inhibitor of the specified kinases is limited in the reviewed literature. However, the thiourea scaffold is a common feature in many kinase inhibitors, targeting enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Mitogen-Activated Protein Kinase-activated protein Kinase 2 (MK-2)/p38α Mitogen-Activated Protein Kinase (MAPK). acs.orgmdpi.comwikipedia.orgmdpi.comsemanticscholar.orgnih.govx-mol.commdpi.comijpsr.comijmphs.comrsc.orgresearchgate.netnih.gov

VEGFR-2 and EGFR Inhibition: VEGFR-2 is a key regulator of angiogenesis, and its inhibition is a major strategy in cancer treatment. wikipedia.orgsemanticscholar.org Several thiourea-containing compounds have been developed as VEGFR-2 inhibitors. mdpi.comsemanticscholar.orgnih.govmdpi.com For instance, a series of quinazoline- and thiourea-containing sorafenib (B1663141) analogs were designed as dual inhibitors of EGFR and VEGFR-2. mdpi.com Many of these compounds showed potent inhibitory activities against both kinases, with some exhibiting IC₅₀ values in the nanomolar range, comparable to the reference drug sorafenib. mdpi.com The thiourea moiety in these molecules is thought to contribute to their cytotoxic and enzymatic inhibitory activities. semanticscholar.orgnih.govmdpi.com

Similarly, thiourea quinazoline (B50416) derivatives have been developed as dual inhibitors of EGFR kinase and NF-κB activity. acs.org Optimization of these compounds led to potent EGFR kinase inhibition with IC₅₀ values around 60 nM. acs.org In silico studies on other thiourea derivatives have also suggested their potential as EGFR inhibitors. x-mol.comijpsr.com

MK-2 and p38α MAPK Inhibition: The p38α MAPK-MK2 signaling pathway is involved in inflammatory responses, and its inhibition is a therapeutic target. ijmphs.comresearchgate.netnih.gov Thiourea derivatives have been investigated as inhibitors of this pathway. ijmphs.commedchemexpress.com For example, 1-(2-aminopyrazin-3-yl)methyl-2-thioureas have been identified as potent MK-2 inhibitors with sub-micromolar IC₅₀ values. ijmphs.com Another thiourea derivative, SPA0355, has been shown to suppress the activation of MAPKs, including p38. medchemexpress.com

Table 3: Kinase Inhibitory Activity of Various Thiourea Derivatives

| Compound Class | Target Kinase | IC₅₀ (µM) | Reference |

| Quinazoline-thiourea sorafenib analog (10b) | VEGFR-2 | 0.05 | mdpi.com |

| Quinazoline-thiourea sorafenib analog (10m) | EGFR | 0.01 | mdpi.com |

| Quinazoline-thiourea sorafenib analog (10q) | EGFR | 0.01 | mdpi.com |

| Thiourea quinazoline derivative (9b) | EGFR | 0.06 | acs.org |

| 1-(2-aminopyrazin-3-yl)methyl-2-thioureas | MK-2 | Sub-micromolar | ijmphs.com |

| Quinazolinone derivatives | p38α MAPK | 0.18 - 0.31 | rsc.org |

This table presents data for various thiourea derivatives, as specific data for S-benzylthiourea was not found.

Other Specific Enzyme Inhibition Mechanisms (e.g., Acetylcholinesterase, Tyrosinase, COX-2, 15-LOX)

The thiourea scaffold is present in inhibitors of a diverse range of other enzymes, although specific data for S-benzylthiourea is not consistently available in the provided search results.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition: Cholinesterase inhibitors are important for the treatment of conditions like Alzheimer's disease. nih.govmdpi.com Several studies have shown that thiourea derivatives can effectively inhibit both AChE and BChE. nih.govmdpi.comresearchgate.netdergipark.org.tr For example, coumarin-linked thiourea derivatives have demonstrated potent inhibition, with one compound showing an IC₅₀ value of 0.04 µM against AChE. nih.gov Another study on unsymmetrical thiourea derivatives identified a compound with IC₅₀ values of 50 and 60 µg/mL against AChE and BChE, respectively. mdpi.com

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for cosmetic and therapeutic applications. mdpi.comnih.govtandfonline.com The thiourea moiety is a well-known feature of many tyrosinase inhibitors. mdpi.comnih.govtandfonline.com Several thiourea-containing drugs, such as methimazole (B1676384) and ambazone (B518326), have been shown to inhibit mushroom tyrosinase, with ambazone having an IC₅₀ of 15 µM. mdpi.comnih.gov Kinetic studies have classified these thiourea-containing drugs as non-competitive inhibitors. mdpi.comnih.gov Isoquinoline thiourea derivatives have also been synthesized and shown to be competitive inhibitors of tyrosinase, with the most active compound having a Ki of 119.22 µM. researchgate.nettandfonline.com

Cyclooxygenase-2 (COX-2) and 15-Lipoxygenase (15-LOX) Inhibition: Dual inhibition of COX-2 and 15-LOX is a strategy for developing safer anti-inflammatory drugs. researchgate.netnih.govdntb.gov.uamdpi.comtandfonline.com While direct inhibition by S-benzylthiourea is not documented in the provided results, thiourea derivatives of naproxen (B1676952) have been synthesized and evaluated for this dual activity. researchgate.netnih.govmdpi.com Some of these derivatives showed significant 5-LOX inhibition, with one compound having an IC₅₀ of 0.30 µM, but they were generally weak inhibitors of COX-2. nih.govmdpi.com

Table 4: Inhibitory Activity of Thiourea Derivatives against Various Enzymes

| Compound Class | Target Enzyme | Inhibition Metric | Value | Reference |

| Coumarin linked thiourea (2e) | AChE | IC₅₀ | 0.04 µM | nih.gov |

| Coumarin linked thiourea (2b) | BChE | IC₅₀ | 0.06 µM | nih.gov |